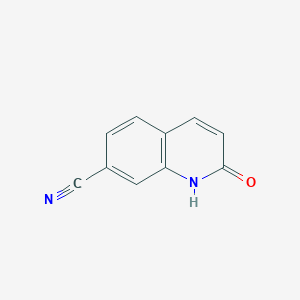

2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-1H-quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINULSPDHPQBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735990 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033747-90-8 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation and Nucleophilic Substitution Approach

This method involves the cyclocondensation of suitable precursors such as 2-aminobenzonitriles with ketones or aldehydes, followed by nucleophilic substitution to introduce the carbonitrile group at the 7-position.

- Preparation of 2-Aminobenzonitrile Derivatives: Starting from substituted benzene derivatives, amino groups are introduced via nitration, reduction, or amination processes.

- Cyclization: The amino group reacts with carbonyl compounds (e.g., acetylacetone, benzaldehyde derivatives) under acidic or basic conditions to form the quinoline core.

- Introduction of the Carbonitrile Group: The nitrile functionality at the 7-position is typically introduced via nucleophilic substitution using cyanide sources such as sodium cyanide or potassium cyanide.

A study reported the synthesis of 2-oxo-1,2-dihydroquinoline derivatives through cyclocondensation of 2-aminobenzonitriles with ketones, followed by dehydration and oxidation steps to yield the desired quinoline core with a nitrile group at the 7-position (Reference).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Cyclization | Acidic catalysis (e.g., HCl, reflux) | Formation of quinoline ring |

| Nitrile introduction | Sodium cyanide, reflux | Nitrile at 7-position |

Direct Synthesis via Condensation of 2-Aminobenzonitrile with Ethoxycarbonyl Derivatives

This approach involves the condensation of 2-aminobenzonitrile with ethoxycarbonyl compounds, such as ethyl cyanoacetate, followed by cyclization to form the quinoline nucleus.

- Condensation Reaction: 2-Aminobenzonitrile reacts with ethyl cyanoacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions.

- Cyclization: The intermediate undergoes intramolecular cyclization facilitated by heating.

- Oxidation/Dehydration: Final steps involve oxidation or dehydration to stabilize the quinoline structure.

A documented synthesis involved heating 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C, yielding 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile after purification (Reference, Table 1).

| Reactants | Conditions | Yield | Notes |

|---|---|---|---|

| 3-fluoro-4-methoxyaniline + ethyl cyanoacetate | Reflux in toluene | 26.10 g | Purified via chromatography |

Multi-Step Synthesis via Halogenation and Substitutions

This method involves halogenation of preformed quinoline derivatives at the 7-position, followed by nucleophilic substitution to introduce the nitrile group.

- Halogenation: Treatment of quinoline derivatives with bromine or chlorine in acetic acid or other solvents at controlled temperatures to obtain halogenated intermediates.

- Substitution with Cyanide: Nucleophilic displacement of halogen with cyanide sources under suitable conditions.

An example includes bromination of 3-(p-diethylaminoethyl)-4-methyl-7-hydroxy-2-oxo-1,2-dihydroquinoline, followed by reaction with sodium cyanide to replace the halogen with a nitrile group, yielding the target compound.

| Step | Reagents & Conditions | Result |

|---|---|---|

| Bromination | Bromine in acetic acid | Halogenated intermediate |

| Cyanide substitution | Sodium cyanide, reflux | 2-Oxo-1,2-dihydroquinoline-7-carbonitrile |

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation & Nucleophilic Substitution | 2-Aminobenzonitrile derivatives | Cyanide salts | Acidic or basic reflux | Straightforward, high yield | Toxic cyanide handling |

| Condensation with Ethoxycarbonyl Derivatives | 2-Aminobenzonitrile + cyanoacetates | Base (K2CO3), heat | Reflux | Good for substituted derivatives | Multi-step process |

| Halogenation & Nucleophilic Displacement | Quinoline halides | Sodium cyanide | Reflux, controlled temperature | Allows functionalization | Requires halogen intermediates |

Notable Research Findings

- Structural Characterization: Synthesized compounds have been characterized via spectroscopic methods (NMR, IR, MS), confirming the formation of the quinoline core with nitrile functionality at the 7-position.

- Biological Relevance: The synthetic routes enable the preparation of derivatives with potential biological activity, as demonstrated by their use as DNA gyrase inhibitors in recent studies.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline derivatives.

Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonitrile group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxy-1,2-dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-oxo-1,2-dihydroquinoline-7-carbonitrile exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of synthesized derivatives of this compound using the MTT assay. The results indicated significant cytotoxic effects:

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| Compound A | 12 ± 3 | Higher activity |

| Compound B | 18 ± 4 | Comparable |

The mechanism of action is believed to involve the inhibition of key enzymes responsible for cancer cell proliferation and induction of apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its derivatives have shown effectiveness comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several derivatives, the minimum inhibitory concentration (MIC) values were determined:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.5 |

| Compound D | Escherichia coli | 32 |

| Compound E | Pseudomonas aeruginosa | 8 |

These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy.

Other Biological Activities

Beyond anticancer and antimicrobial properties, research indicates that derivatives of this compound may possess antiviral and anti-inflammatory activities. For instance, some studies have explored their potential as inhibitors of HIV integrase.

Case Study: Anti-HIV Activity

A series of compounds derived from the parent structure were tested for their ability to inhibit HIV replication in vitro:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound F | 25 ± 5 | Integrase inhibition |

| Compound G | 30 ± 6 | Reverse transcriptase inhibition |

These compounds demonstrated moderate activity against HIV, indicating their potential as lead molecules for further development.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cytotoxic Activity Against Cancer Cell Lines

Key Compounds Compared :

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (target compound).

2-Oxoindolin-p-tolyl hybrids (e.g., hybridized 2-oxoindolin derivatives).

2-Oxo-1,2-dihydroquinoline derivatives (e.g., compounds 8a and 8b with p-tolyl or phenethyl substituents).

Findings :

- The p-tolyl-substituted quinoline derivative (8a) exhibits superior cytotoxicity (IC50 = 9 μM) against colorectal adenocarcinoma (Caco-2) compared to the phenethyl analog (8b, IC50 = 60 μM). This suggests that electron-donating aryl groups enhance interactions with cellular targets .

- Hybridization of 2-oxoindolin with p-tolyl groups improves anti-proliferative activity, though quantitative data are lacking. The nitrile group in the target compound may modulate solubility or binding affinity but requires further validation .

Antibacterial Activity

Key Compounds Compared :

Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate (ethyl ester derivative).

This compound (target compound).

Findings :

- Ethyl ester derivatives demonstrate measurable antibacterial effects, likely due to enhanced membrane permeability from lipophilic substituents. The nitrile group in the target compound may confer different electronic effects but remains unexplored in this context .

Structural and Electronic Comparisons

- 7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile: This analog replaces the C7 nitrile with a methoxy-nitro-carbonitrile system.

- 5-Acyl-1,2,3,4-tetrahydropyrimidin-2-ones: These Biginelli-like compounds share the 2-oxo motif but lack the quinoline core. Their activity in urease inhibition or antitubercular applications highlights the importance of the fused aromatic system in the target compound’s bioactivity .

Biological Activity

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also referred to as Compound 2) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, relevant case studies, and significant research findings.

1. Antibacterial Activity

Mechanism and Efficacy

Research indicates that this compound exhibits potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against various strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli, the compound demonstrated significant activity. It was found to be bactericidal against all tested reference strains, showing higher activity than ciprofloxacin in some cases. Notably, it also exhibited a prolonged post-antibiotic effect (PAE) against ciprofloxacin-resistant strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Bactericidal Activity |

|---|---|---|

| Staphylococcus aureus | < 1 µg/mL | Yes |

| Escherichia coli | < 1 µg/mL | Yes |

| Ciprofloxacin-resistant S. aureus | < 4 µg/mL | Yes |

2. Anticancer Activity

Cell Line Studies

The compound has also been investigated for its anticancer properties. A systematic evaluation of novel derivatives based on the 2-oxo-1,2-dihydroquinoline scaffold revealed promising results against esophageal squamous cell carcinoma (ESCC) cell lines. Some analogues exhibited IC50 values around 10 µM, indicating effective antiproliferative activity . The mechanism of action is suggested to involve modulation of autophagy pathways.

Table 2: Anticancer Activity of 2-Oxo-1,2-dihydroquinoline Derivatives

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | ~10 | Autophagy modulation |

| MCF-7 (Breast Cancer) | ~15 | Induction of apoptosis |

| Caco-2 (Colorectal Cancer) | ~12 | Cell cycle arrest |

3. Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Oxo-1,2-dihydroquinoline derivatives has been crucial in enhancing their biological activity. Modifications in the chemical structure have led to variations in potency and selectivity against different pathogens and cancer cell lines. For instance, substituents on the piperidine moiety have been shown to influence both antibacterial efficacy and safety profiles significantly .

4. Case Studies

Clinical Implications

A notable study highlighted the advancement of a derivative of this compound into phase I clinical trials due to its promising antibacterial profile and improved safety parameters compared to existing antibiotics . The compound's reduced hERG inhibition suggests a favorable cardiac safety profile, which is critical for the development of new therapeutic agents.

5. Conclusion

The biological activity of this compound positions it as a significant candidate for further research in both antibacterial and anticancer therapies. Its ability to combat resistant bacterial strains while also demonstrating anticancer effects underscores its potential as a multi-target therapeutic agent. Ongoing studies focusing on its structure-activity relationships and mechanisms of action will be essential for optimizing its clinical applications.

Q & A

Q. What are the standard synthetic routes for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, and how are intermediates optimized?

Methodological Answer: The compound is typically synthesized via cyclization of substituted aniline derivatives. A common pathway involves:

- Step 1: Condensation of 7-cyano-2-hydroxyquinoline precursors with nitrile-containing reagents under acidic conditions.

- Step 2: Optimization of intermediates using catalytic agents (e.g., POCl₃ or H₂SO₄) to enhance cyclization efficiency.

Yield improvements are achieved by controlling reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the quinoline backbone and nitrile group (δ ~110–120 ppm for CN).

- X-ray Diffraction (XRD): Resolves crystal structure, including bond angles and dihedral distortions in the dihydroquinoline ring .

- FT-IR: Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) functional groups.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Classified as Category 4 acute toxicity (oral, dermal, inhalation). Use fume hoods, PPE (gloves, lab coats), and avoid dust generation.

- Storage: Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can adsorption behavior of this compound on indoor surfaces influence environmental fate studies?

Methodological Answer:

- Surface Reactivity: Use microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption on silica or cellulose surfaces.

- Oxidant Interactions: Expose surfaces to ozone (50–100 ppb) and quantify degradation products via LC-MS. Adsorption coefficients (Kd) correlate with surface hydrophobicity and π-π interactions .

Q. How do computational models resolve contradictions in proposed reaction mechanisms for nitrile group functionalization?

Methodological Answer:

Q. What strategies optimize catalytic asymmetric synthesis of chiral derivatives?

Methodological Answer:

Q. How do substituent effects alter the compound’s photophysical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.